4-Butoxyphthalonitrile

CAS No.: 81560-32-9

Cat. No.: VC1975016

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81560-32-9 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 4-butoxybenzene-1,2-dicarbonitrile |

| Standard InChI | InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | AVGCGXBXMPWLOW-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC(=C(C=C1)C#N)C#N |

| Canonical SMILES | CCCCOC1=CC(=C(C=C1)C#N)C#N |

Introduction

Chemical Identity and Nomenclature

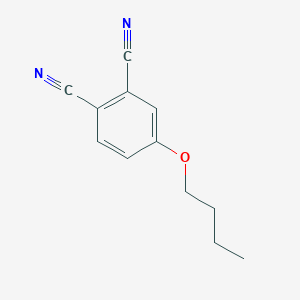

4-Butoxyphthalonitrile (CAS No. 81560-32-9) is an organic compound with the molecular formula C₁₂H₁₂N₂O . This compound belongs to the phthalonitrile family, characterized by a benzene ring with two adjacent cyano (-C≡N) groups and, in this case, a butoxy (-OC₄H₉) substituent at the 4-position. The compound is also known by several synonyms:

-

4-n-Butoxyphthalonitrile

-

4-Butoxy-1,2-dicyanobenzene

-

4-N-butoxy-1,2-dicyanobenzene

-

1,2-Benzenedicarbonitrile, 4-butoxy-

The International Chemical Identifier (InChI) for 4-Butoxyphthalonitrile is: InChI=1S/C12H12N2O/c1-2-3-6-15-12-5-4-10(8-13)11(7-12)9-14/h4-5,7H,2-3,6H2,1H3, with the corresponding InChIKey being AVGCGXBXMPWLOW-UHFFFAOYSA-N .

Physical and Chemical Properties

4-Butoxyphthalonitrile possesses distinct physical and chemical properties that define its behavior in various environments and reactions. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 4-Butoxyphthalonitrile

The butoxy substituent at the 4-position significantly influences the compound's physical properties, including its solubility and melting point, differentiating it from other phthalonitrile derivatives.

Structural Characteristics

The molecular structure of 4-Butoxyphthalonitrile consists of a benzene ring with two adjacent nitrile (cyano) groups at the 1,2-positions and a butoxy chain at the 4-position. This arrangement creates a molecule with specific electronic and steric properties.

The nitrile groups are electron-withdrawing, while the butoxy group is electron-donating, creating an electronic distribution that influences the compound's reactivity patterns. The butoxy chain also provides lipophilic character to the molecule, affecting its solubility in various solvents and interaction with biological systems.

The SMILES notation for 4-Butoxyphthalonitrile is CCCCOC1=CC(=C(C=C1)C#N)C#N, which represents its structural arrangement in a linear string format .

Spectroscopic Characteristics

Spectroscopic data is valuable for the identification and characterization of 4-Butoxyphthalonitrile. The compound exhibits distinctive spectral patterns that can be observed through various analytical techniques.

Mass Spectrometry Data

Mass spectrometry analysis of 4-Butoxyphthalonitrile provides information about its molecular weight and fragmentation pattern. The compound has predicted collision cross-section values for various adducts as shown in Table 2.

Table 2: Predicted Collision Cross Section Data for 4-Butoxyphthalonitrile

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.10224 | 168.2 |

| [M+Na]⁺ | 223.08418 | 177.2 |

| [M+NH₄]⁺ | 218.12878 | 169.0 |

| [M+K]⁺ | 239.05812 | 166.1 |

| [M-H]⁻ | 199.08768 | 158.6 |

| [M+Na-2H]⁻ | 221.06963 | 167.8 |

| [M]⁺ | 200.09441 | 165.5 |

| [M]⁻ | 200.09551 | 165.5 |

These collision cross-section values are important for analytical identification and can be used in ion mobility spectrometry techniques to distinguish 4-Butoxyphthalonitrile from similar compounds.

Synthesis Methods

The synthesis of 4-Butoxyphthalonitrile typically involves the nucleophilic aromatic substitution of a leaving group (often a nitro group) on a phthalonitrile precursor with butanol or butoxide.

Applications and Uses

4-Butoxyphthalonitrile serves as an important precursor in various chemical syntheses and applications. Its primary uses include:

Phthalocyanine Synthesis

One of the most significant applications of 4-Butoxyphthalonitrile is as a precursor for the synthesis of substituted phthalocyanines. Phthalocyanines are macrocyclic compounds with extensive π-conjugation that are used as dyes, catalysts, and in various materials science applications.

The cyclotetramerization of 4-Butoxyphthalonitrile can yield butoxy-substituted phthalocyanines, which may exhibit unique electronic and optical properties. Similar to the synthesis of 4-(4-tert-butylphenoxy)phthalocyanine isomers, 4-Butoxyphthalonitrile could potentially undergo cyclotetramerization in the presence of a suitable catalyst and solvent system .

Research Applications

The compound also serves as a valuable research tool in organic chemistry and materials science. Its well-defined structure and reactivity make it useful for investigating reaction mechanisms, developing new synthetic methodologies, and creating functional materials.

| Hazard Statement | Description | Hazard Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral - Category 4 |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal - Category 4 |

| H315 | Causes skin irritation | Skin Irritation - Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation - Category 2 |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation - Category 4 |

The recommended precautionary statements (P-codes) for handling 4-Butoxyphthalonitrile include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P337+P313, P362, and P501 .

These safety considerations indicate that appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling 4-Butoxyphthalonitrile. Additionally, the compound should be stored in a well-ventilated area away from incompatible materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume